3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a complex organic compound characterized by its unique spirocyclic structure, which consists of an isobenzofuran moiety fused with a piperidine ring. This compound has the chemical formula and a molecular weight of 225.71 g/mol, with a specific InChI Key of SFQFBDOOIIHNMY-UHFFFAOYSA-N. The structure is notable for its high degree of aromaticity and rigidity, which can influence its biological activity and chemical reactivity .
The chemical reactivity of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] can be explored through various synthetic pathways. Key reactions include:
Research indicates that 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits significant biological activity, particularly as an agonist for melanocortin receptors. Studies have shown that derivatives of this compound can effectively modulate receptor activity, suggesting potential applications in treating metabolic disorders and obesity . Additionally, some studies have indicated its potential as a neurokinin receptor antagonist, which could be beneficial in pain management and other therapeutic areas .
The synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] typically involves multi-step organic reactions:
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] has potential applications in various fields:
Interaction studies involving 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] have focused on its binding affinity to various receptors. These studies often utilize techniques such as radiolabeled ligand binding assays and functional assays to determine the efficacy and potency of the compound against specific targets. Results indicate that modifications to the spiro structure can significantly alter interaction profiles, highlighting the importance of structural optimization in drug design .
Several compounds share structural similarities with 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine], each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
3H-Spiro[2-benzofuran-1,4'-piperidine] | 38309-60-3 | 0.98 | Similar spiro structure but different substituents |
Spiro[isochroman-1,4'-piperidine] | 173943-98-1 | 0.94 | Different aromatic system; potential for varied biological activity |
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | 1359703-79-9 | 0.83 | Chlorine substitution may affect receptor binding |
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | 1190965-20-8 | 0.83 | Another halogenated variant; differing pharmacological profiles |
4-Diphenylmethoxypiperidine hydrochloride | 65214-86-0 | 0.92 | Distinct functional groups leading to different applications |
The uniqueness of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] lies in its specific combination of spirocyclic structure and biological activity profile, making it a candidate for targeted research in pharmacology and medicinal chemistry .